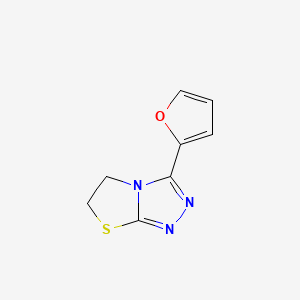![molecular formula C17H12ClNO2S B12890776 2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid CAS No. 88350-82-7](/img/structure/B12890776.png)
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid is an organic compound that features a quinoline moiety substituted with a chlorine atom and a methyl group, linked via a thioether bond to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis, where aniline derivatives react with glycerol or aldehydes in the presence of an acid catalyst.
Chlorination and Methylation: The quinoline ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.
Thioether Formation: The chlorinated and methylated quinoline is reacted with thiobenzoic acid in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the bioactivity of quinoline derivatives.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Wirkmechanismus
The mechanism of action of 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity, while the thioether linkage may enhance its binding affinity or stability. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((6-Chloroquinolin-4-yl)thio)benzoic acid: Lacks the methyl group, which may affect its bioactivity and binding properties.
2-((6-Methylquinolin-4-yl)thio)benzoic acid: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
2-((6-Chloro-2-methylquinolin-4-yl)thio)acetic acid: Has an acetic acid moiety instead of benzoic acid, which may alter its solubility and pharmacokinetics.
Uniqueness
The presence of both chlorine and methyl groups on the quinoline ring, along with the thioether linkage to benzoic acid, makes 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid unique
Eigenschaften
CAS-Nummer |
88350-82-7 |
|---|---|
Molekularformel |
C17H12ClNO2S |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
2-(6-chloro-2-methylquinolin-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H12ClNO2S/c1-10-8-16(13-9-11(18)6-7-14(13)19-10)22-15-5-3-2-4-12(15)17(20)21/h2-9H,1H3,(H,20,21) |
InChI-Schlüssel |
DRNIDXIGWUCGDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)SC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


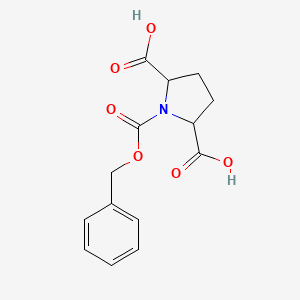
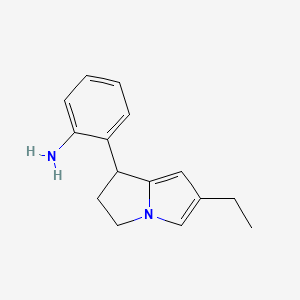
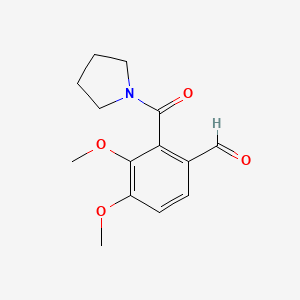

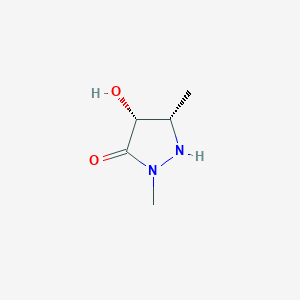

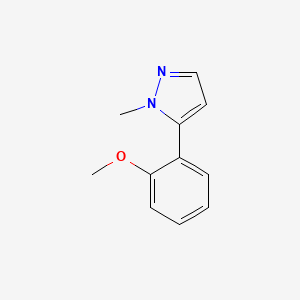
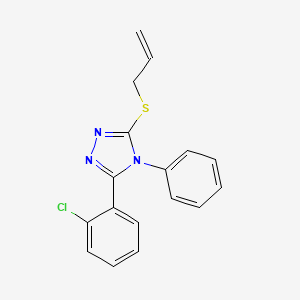
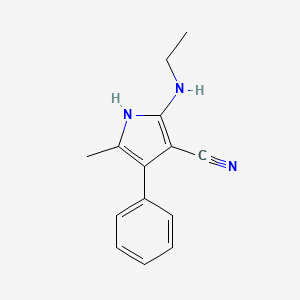
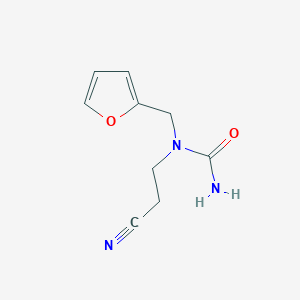
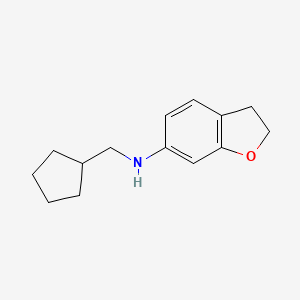
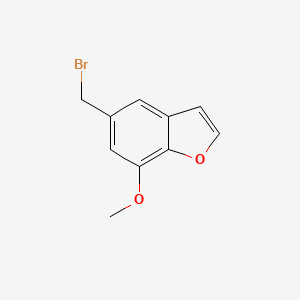
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
